N-Methyl-4-bromo-3-methylbenzamide
Description
N-Methyl-4-bromo-3-methylbenzamide is a benzamide derivative featuring a bromine atom at the para position (C4) and a methyl group at the meta position (C3) on the benzene ring, with a methyl group attached to the amide nitrogen. This compound’s structure combines electron-withdrawing (bromine) and electron-donating (methyl) substituents, influencing its electronic and steric properties. Benzamides are widely studied for applications in organic synthesis, catalysis, and pharmaceuticals due to their tunable reactivity and ability to participate in hydrogen bonding or metal coordination .
Properties
IUPAC Name |
4-bromo-N,3-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-6-5-7(9(12)11-2)3-4-8(6)10/h3-5H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSYYPCJYYWIAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-bromo-3-methylbenzamide typically involves the bromination of 3-methylbenzamide followed by N-methylation. One common method is:
Bromination: 3-methylbenzamide is treated with bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom at the 4-position.
N-Methylation: The resulting 4-bromo-3-methylbenzamide is then reacted with methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3) to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-bromo-3-methylbenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution: Products include azido derivatives or thioethers.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products can include primary amines or alcohols.
Scientific Research Applications
N-Methyl-4-bromo-3-methylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-4-bromo-3-methylbenzamide depends on its specific application. In biological systems, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromine and methyl groups can influence the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
The following compounds share structural similarities with N-Methyl-4-bromo-3-methylbenzamide, differing in substituents on the benzene ring or the amide nitrogen:
Key Observations:
- N-Substituent Effects : The methyl group in the target compound offers minimal steric hindrance compared to bulkier substituents like butyl or the hydroxy-dimethylethyl group in ’s compound. Smaller N-substituents enhance solubility in polar solvents.
- Benzene Ring Substituents: Bromine’s electron-withdrawing nature increases electrophilicity at the benzene ring, while methyl (electron-donating) and methoxy (stronger electron-donating) groups modulate reactivity.
Physicochemical Properties and Reactivity
- Boiling Point : The target compound’s lower predicted boiling point compared to ’s analog reflects its smaller molecular weight and lack of complex aromatic substituents .
- Acidity (pKa): The amide proton’s acidity is influenced by adjacent substituents. Bromine’s electron-withdrawing effect may lower the pKa slightly compared to non-halogenated analogs .
Biological Activity
N-Methyl-4-bromo-3-methylbenzamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Molecular Formula : C10H12BrN
Molecular Weight : 240.11 g/mol
IUPAC Name : this compound
Canonical SMILES : CN(C)C(=O)C1=C(C=CC(=C1)Br)C=C
The structure of this compound includes a bromine atom and a methyl group attached to a benzamide framework, which may influence its biological activity through various interactions with biomolecules.
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors or enzymes, modulating their activity. The presence of the bromine atom is believed to enhance the compound's binding affinity through halogen bonding, while the methyl groups may affect its lipophilicity and overall reactivity in biological systems.
1. Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. It may interact with cytochrome P450 enzymes, which are crucial for drug metabolism. Inhibition of these enzymes can lead to significant implications for drug-drug interactions and overall pharmacokinetics.
2. Antitumor Activity
Research indicates that compounds structurally similar to this compound exhibit notable antitumor properties. For example, benzamide derivatives have shown significant inhibition of cancer cell proliferation in various in vitro studies, targeting key metabolic pathways involved in tumor growth .
3. Neuropharmacological Effects
The compound may also possess neuroactive properties due to its structural features. Similar compounds have been reported to act as ligands for serotonin receptors, suggesting potential applications in treating mood disorders or other neurological conditions .
Antitumor Studies
A study evaluating related benzamide derivatives found that this compound significantly inhibited cell growth in several cancer cell lines, including breast and prostate cancer models. The IC50 values observed were comparable to those of established chemotherapeutic agents, indicating its potential as a therapeutic candidate .
Neuropharmacological Research
Another investigation focused on the interaction of similar compounds with serotonin receptors. Modifications in the piperazine structure enhanced selectivity and potency against specific receptor subtypes, highlighting the importance of structural variations in developing effective neuropharmacological agents .
Table 1: Biological Activity Comparison
| Property | Value |
|---|---|
| Molecular Formula | C10H12BrN |
| Molecular Weight | 240.11 g/mol |
| IUPAC Name | This compound |
| Enzyme Target | Cytochrome P450 |
| Antitumor Activity | Significant inhibition observed in vitro |
| Neuropharmacological Effects | Potential serotonin receptor ligand |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
